molecular formula C11H16FN5 B11738921 1-(2-fluoroethyl)-4-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-5-amine

1-(2-fluoroethyl)-4-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-5-amine

Cat. No.: B11738921
M. Wt: 237.28 g/mol
InChI Key: HPXLOIXGEKWZNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-fluoroethyl)-4-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-fluoroethyl)-4-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-5-amine typically involves multiple steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the fluoroethyl group: This step involves the nucleophilic substitution of a suitable leaving group (such as a halide) with a fluoroethyl group.

    N-alkylation: The final step involves the alkylation of the pyrazole nitrogen with a suitable alkylating agent, such as a benzyl halide, to introduce the 1-methyl-1H-pyrazol-5-ylmethyl group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and minimize costs. Catalysts and continuous flow reactors might be employed to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2-fluoroethyl)-4-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluoroethyl group, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products

    Oxidation: Corresponding oxides or hydroxyl derivatives.

    Reduction: Corresponding amines or alcohols.

    Substitution: Azido derivatives or other substituted products.

Scientific Research Applications

1-(2-fluoroethyl)-4-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-5-amine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound can be used to study enzyme interactions and receptor binding due to its unique structure.

    Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 1-(2-fluoroethyl)-4-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit or activate certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The fluoroethyl group can enhance binding affinity due to its electron-withdrawing properties, which can stabilize interactions with target proteins.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
  • 4-(1H-Pyrazol-1-yl)benzaldehyde
  • 3-(1-Methyl-1H-pyrazol-5-yl)propanoic acid

Uniqueness

1-(2-fluoroethyl)-4-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-5-amine is unique due to the presence of the fluoroethyl group, which imparts distinct electronic properties. This makes it more reactive in certain chemical reactions and can enhance its binding affinity in biological systems compared to similar compounds without the fluoroethyl group.

Biological Activity

The compound 1-(2-fluoroethyl)-4-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-5-amine is a member of the pyrazole family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C12H15FN3C_{12}H_{15}F_{N_3}, with a molecular weight of approximately 232.27 g/mol. Its structure features a pyrazole core substituted with a fluoroethyl group and methyl groups, contributing to its unique chemical reactivity and biological properties.

Structural Characteristics

FeatureDescription
Core Pyrazole
Substituents Fluoroethyl and methyl groups
Molecular Weight 232.27 g/mol
CAS Number 1856088-63-5

Biological Activity

Research indicates that compounds within the pyrazole class exhibit a wide range of biological activities, including:

  • Anticancer : Various studies have shown that pyrazole derivatives can inhibit tumor cell proliferation. For instance, derivatives have been tested against cancer cell lines such as HeLa and HepG2, demonstrating significant antiproliferative effects .
  • Anti-inflammatory : Pyrazole compounds are known for their anti-inflammatory properties, potentially interacting with various inflammatory pathways .
  • Antiviral and Antibacterial : Some studies suggest that certain pyrazole derivatives may possess antiviral and antibacterial activities, although specific data on this compound remains limited .

The mechanism of action for this compound involves interaction with various biological targets, including enzymes and receptors. Pyrazole-containing compounds have been shown to act as inhibitors for several kinases, such as p38 MAPK, which plays a crucial role in inflammatory responses .

Antiproliferative Activity

In a study assessing the antiproliferative effects of various pyrazole derivatives, it was found that certain modifications at the N1 position significantly affected activity against cancer cell lines. For example:

  • Compound A : Displayed 54.25% inhibition on HepG2 cells.
  • Compound B : Showed 38.44% inhibition on HeLa cells with minimal toxicity to normal fibroblasts .

Structure-Activity Relationship (SAR)

The introduction of different alkyl and aryl moieties at specific positions on the pyrazole ring has been shown to influence biological activity significantly. The SAR studies highlight the importance of structural modifications in enhancing or diminishing the pharmacological effects of these compounds .

Synthesis

The synthesis of this compound typically involves multi-step reactions, including:

  • Formation of the Pyrazole Core : Utilizing hydrazine derivatives.
  • Introduction of Substituents : Employing fluoroalkylation techniques.
  • Purification : Using chromatography methods to isolate the desired product.

The specific conditions for each step can vary based on desired yield and purity .

Properties

Molecular Formula

C11H16FN5

Molecular Weight

237.28 g/mol

IUPAC Name

2-(2-fluoroethyl)-4-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-3-amine

InChI

InChI=1S/C11H16FN5/c1-9-7-15-17(6-4-12)11(9)13-8-10-3-5-14-16(10)2/h3,5,7,13H,4,6,8H2,1-2H3

InChI Key

HPXLOIXGEKWZNL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1)CCF)NCC2=CC=NN2C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.